molecular formula C9H11FO2 B1423462 (1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol CAS No. 1344936-21-5

(1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol

Cat. No.: B1423462
CAS No.: 1344936-21-5
M. Wt: 170.18 g/mol
InChI Key: AQZVUWCKRCLTJL-ZCFIWIBFSA-N
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Description

(1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol: is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, with an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 4-fluoro-2-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (1R)-enantiomer. This can be achieved using chiral catalysts or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reduction: Utilizing efficient and scalable reducing agents.

    Chiral Catalysts: Employing chiral catalysts for enantioselective synthesis to enhance yield and purity.

    Purification: Advanced purification techniques such as crystallization or distillation to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Further reduction can convert the alcohol to an alkane using reagents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products

    Oxidation: 4-fluoro-2-methoxyacetophenone.

    Reduction: 4-fluoro-2-methoxyethylbenzene.

    Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

Scientific Research Applications

(1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral intermediate in the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that recognize the compound’s unique structure.

    Pathways: The compound may modulate biochemical pathways by binding to active sites or altering enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.

    4-fluoro-2-methoxybenzyl alcohol: Lacks the chiral center present in (1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol.

    4-fluoro-2-methoxyphenylacetic acid: Contains a carboxylic acid group instead of an alcohol.

Uniqueness

This compound is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

(1R)-1-(4-fluoro-2-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-6,11H,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZVUWCKRCLTJL-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)F)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344936-21-5
Record name (1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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